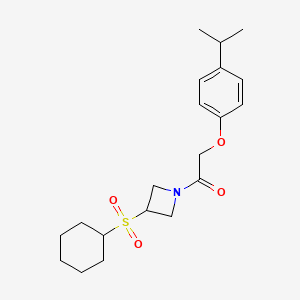![molecular formula C12H18N2O2 B2967701 N-[3-(dimethylamino)propyl]-2-hydroxybenzamide CAS No. 38394-43-3](/img/structure/B2967701.png)
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(dimethylamino)propyl]-2-hydroxybenzamide” is a chemical compound with the CAS Number: 38394-43-3 . It has a molecular weight of 222.29 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O2/c1-14(2)9-5-8-13-12(16)10-6-3-4-7-11(10)15/h3-4,6-7,15H,5,8-9H2,1-2H3,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Histone Deacetylase Inhibition for Cancer Therapy
A novel class of N-acylhydrazone (NAH) derivatives, including compounds with the dimethylamino)propyl moiety, was developed as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds were designed from trichostatin A and showed significant potential in inhibiting HDAC6, affecting cell migration and inducing apoptosis through caspase 3/7 activation. This suggests their potential role in molecular therapies for cancer (Rodrigues et al., 2016).
Molecular Synthesis and Characterization
In the realm of molecular synthesis, N-[3-(dimethylamino)propyl]-2-hydroxybenzamide derivatives have been synthesized and characterized for their structural properties. For instance, a compound synthesized through the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, showcasing its potential as a structural motif suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Bioconjugation for Medical Research
The compound has been explored in the context of bioconjugation reactions, which are crucial for developing medical research variants. A systematic investigation of EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins highlighted the efficiency and potential side reactions of using this compound derivatives (Totaro et al., 2016).
Chiral N-hydroxybenzamides in Asymmetric Oxidations
Chiral N-hydroxybenzamides, related to this compound, have been synthesized and evaluated for their potential as catalysts in aerobic asymmetric oxidations. These studies have demonstrated moderate chiral discrimination and underscored the compounds' role in promoting hydrogen atom transfer processes, offering insights into their application in asymmetric synthesis (Capraro et al., 2014).
Potential Memory Enhancers
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, structurally related to this compound, have been synthesized and evaluated as potential memory enhancers. These compounds exhibited acetylcholinesterase-inhibiting activity, showing promise as therapeutic agents for enhancing memory and cognitive functions (Piplani et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as n-[3-(dimethylamino)propyl] methacrylamide and n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures, such as n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride, are known to facilitate the formation of amide bonds . They act as carboxyl activating agents for amide bonding with primary amines .
Biochemical Pathways
Similar compounds have been used in peptide synthesis and crosslinking proteins to nucleic acids .
Result of Action
Similar compounds have been used in various applications, including the synthesis of self-healing ph-responsive hydrogels for drug delivery applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]-2-hydroxybenzamide. For instance, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, a similar compound, is typically utilized in the pH range 4.0-6.0 without buffers . Additionally, it is recommended to store this compound at -20°C .
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)9-5-8-13-12(16)10-6-3-4-7-11(10)15/h3-4,6-7,15H,5,8-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPZJXQZNRTMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinolin-5-YL]acetamide](/img/structure/B2967620.png)
![5-Methoxy-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2967623.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)






![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)
![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)
